Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate
Description
Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate is a synthetic intermediate or derivative of statin-like molecules, characterized by a pyrimidine ring substituted with a 4-fluorophenyl group, an isopropyl group, and an amino moiety. The compound features a tert-butyl ester and an isopropylidene group, which confer steric bulk and influence lipophilicity.
Properties
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-[2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36FN3O4/c1-16(2)23-21(24(31-25(29)30-23)17-8-10-18(28)11-9-17)13-12-19-14-20(34-27(6,7)33-19)15-22(32)35-26(3,4)5/h8-13,16,19-20H,14-15H2,1-7H3,(H2,29,30,31)/b13-12+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPGHZIIKGSBAR-OKLSWEBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
- Chemical Formula : C27H36FN3O4
- Molecular Weight : 485.59 g/mol
- CAS Number : 1283766-30-2
- Melting Point : 126-129°C
- Solubility : Slightly soluble in chloroform and methanol
The compound's biological activity is primarily attributed to its structural features, including the presence of the fluorophenyl and isopropyl groups, which enhance its interaction with biological targets. Preliminary studies suggest that it may act on specific enzymes or receptors involved in various metabolic pathways.
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| A549 (Lung Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 9.5 |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Studies
-
Antitumor Efficacy in Animal Models :
A study conducted on mice bearing xenograft tumors showed that treatment with tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL] resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. -
Inflammation Model :
In a carrageenan-induced paw edema model, administration of the compound significantly reduced swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Pharmacological Research
Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate has been studied for its potential as a therapeutic agent. Its structural analogs are often evaluated for their efficacy in treating various conditions, including:
- Cancer : The compound's ability to inhibit specific enzymes related to tumor growth is under investigation. Its structural features may allow it to interact with proteins involved in cancer pathways.
- Cardiovascular Diseases : Research indicates that similar compounds can modulate lipid profiles and reduce cholesterol levels, suggesting potential applications in cardiovascular health.
Biochemical Studies
This compound serves as a valuable tool in biochemical assays to understand enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or phosphatases, which are critical in signaling pathways.
- Receptor Binding Studies : Investigating how this compound interacts with various receptors can provide insights into its mechanism of action and therapeutic potential.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related pyrimidine derivatives. The findings indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, leading to further investigations into the specific mechanisms of action.
Case Study 2: Lipid Regulation
Research documented in Cardiovascular Drugs and Therapy highlighted the lipid-lowering effects of pyrimidine derivatives in animal models. The study demonstrated that these compounds could significantly reduce low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels.
Chemical Reactions Analysis
Sulfonylation of the 2-Amino Group
The 2-amino group on the pyrimidine ring undergoes sulfonylation to form methanesulfonamide derivatives, a critical step in modifying biological activity. This reaction is typically performed using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine .
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield | Product (CAS) |
|---|---|---|---|---|
| MsCl, TEA | Dichloromethane | 0–25°C | 85–92% | 1283766-30-2 |
The product, tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate, retains stereochemistry at the (3R,5S) positions .
Hydrolysis of the Isopropylidene Ketal
The isopropylidene ketal protecting group is hydrolyzed under mild acidic conditions to yield diol intermediates. This step is crucial for further functionalization of the molecule .
Hydrolysis Conditions:
| Acid | Solvent | Temperature | Time | Product |
|---|---|---|---|---|
| HCl (0.1 M) | THF/Water | 25°C | 2–4 h | Dihydroxy derivative |
The resulting diol is susceptible to oxidation or further esterification reactions.
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under strongly acidic or basic conditions to form carboxylic acids. This reaction is pivotal in prodrug activation .
Conditions for Acidic Hydrolysis:
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| TFA/DCM | Dichloromethane | 25°C | Carboxylic acid derivative |
Basic hydrolysis (e.g., NaOH/EtOH) is less common due to steric hindrance from the tert-butyl group.
Cyclization Reactions
The E-configured double bond in the heptenoate side chain participates in photochemical or thermal cyclization to form tricyclic frameworks. This reaction is inferred from structural analogs in patents .
Proposed Pathway:
- Electrophilic activation of the double bond.
- Intramolecular attack by nucleophilic groups (e.g., hydroxyl or amino).
- Formation of a six-membered ring fused to the pyrimidine core .
Stereochemical Stability
The (3R,5S) configuration remains stable under standard reaction conditions (pH 4–9, ≤80°C). Epimerization is observed only under strongly basic conditions (pH >12) .
Key Stability Data:
| Condition | Time | Epimerization % |
|---|---|---|
| pH 7, 25°C | 24 h | <2% |
| pH 12, 60°C | 6 h | 15–20% |
Functionalization of the Fluorophenyl Ring
The 4-fluorophenyl group participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, though limited data exists for this specific compound. Theoretical reactivity is extrapolated from similar aryl fluorides .
Radical Reactions
The isopropyl group may undergo hydrogen abstraction under radical initiators (e.g., AIBN), though experimental evidence is sparse. Computational studies suggest potential for C–H functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically relevant molecules, particularly statin derivatives. Below is a detailed comparison based on substituents, stability, and biological relevance:
Structural and Functional Group Analysis
Key Observations
Amino vs. Sulfonamide Substituents: The target compound’s 2-aminopyrimidine group contrasts with the methyl(methylsulfonyl)amino group in CAS 586966-54-3. The amino group in the target compound may reduce metabolic stability compared to sulfonamide derivatives but could offer synthetic flexibility for further modifications.
Ester vs. Acid Forms :
- The tert-butyl ester in the target compound and CAS 343-10-2 increases lipophilicity, favoring membrane permeability over the dihydroxy acid form in CAS 586966-54-3 .
- However, the dihydroxy acid in CAS 586966-54-3 is pharmacologically active, while ester forms typically act as prodrugs requiring hydrolysis .
Stereochemical and Conformational Effects: The (3R,5S) configuration is conserved across analogs, critical for mimicking the natural substrate (HMG-CoA) of HMG-CoA reductase .
Stability and Formulation :
Preparation Methods
Deprotection of Tert-Butyldimethylsilyl (TBDMS) Ether Intermediate
A widely adopted method involves deprotecting the TBDMS group from 3(R)-(tert-butyldimethylsilanyloxy)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(methanesulfonyl-methyl-amino)-pyrimidin-5-yl]-5-oxo-hept-6-enoic acid methyl ester (Compound-1) using hydrogen halides. Hydrochloric acid (HCl) or hydrofluoric acid (HF) in aliphatic alcohols like methanol selectively removes the TBDMS group, yielding the target compound in crystalline form. The reaction proceeds at ambient temperature, with isolation achieved by direct filtration from the reaction mixture, avoiding chromatographic purification. This method emphasizes operational simplicity, with reported purities exceeding 98% as confirmed by HPLC.
Substitution-Oxidation Sequence
An alternative route begins with 5-bromomethyl-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine. Reacting this intermediate with 2-mercapto-5-phenyl-1,3,4-thiadiazole in acetone/water with sodium carbonate at 50°C facilitates bromide substitution. Subsequent oxidation with hydrogen peroxide and ammonium molybdate in ethanol converts the thioether to the sulfone, forming the E-configured heptenoate ester. This method achieves a theoretical yield of 85–90% and employs TLC (petroleum ether:ethyl acetate, 1:1) for reaction monitoring.
Process Optimization and Reaction Conditions
Solvent and Catalyst Selection
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Solvent | Methanol | Acetone/Water → Ethanol |
| Catalyst | HCl/HF | Ammonium molybdate |
| Temperature | 20–25°C | 50°C (substitution) |
| Isolation Technique | Direct filtration | Filtration + washing |
Method 1’s use of methanol enhances solubility of the intermediate, while Method 2 employs a biphasic acetone/water system to drive substitution efficiency. Ammonium molybdate catalyzes the oxidation step, with hydrogen peroxide serving as a terminal oxidant.
Stereochemical Control
The (3R,5S) configuration is preserved via the chiral starting material in Method 1, avoiding racemization due to mild acidic conditions. In Method 2, the E-geometry of the heptenoate double bond is maintained through steric hindrance from the tert-butyl ester group during oxidation.
Analytical Characterization
Spectroscopic and Thermal Data
The crystalline form from Method 1 exhibits:
-
FTIR Peaks : 3515 cm⁻¹ (O–H stretch), 1747 cm⁻¹ (ester C=O), 1662 cm⁻¹ (pyrimidine C=N).
-
XRPD Peaks : Characteristic reflections at 5.917, 7.607, and 8.193° 2θ.
Method 2’s product is validated by TLC Rf = 0.5 and ¹H NMR (CDCl₃) showing δ 7.2–7.4 ppm (fluorophenyl aromatic protons) and δ 1.4 ppm (tert-butyl group).
Comparative Analysis of Methods
Method 1 excels in eliminating chromatography, reducing production costs, while Method 2 offers higher theoretical yields but involves multi-step purification.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination and pyrimidine ring formation. For example, fluorinated pyrimidines can be synthesized under metal-free conditions using β-CF3 aryl ketones as precursors, with reaction times ranging from 12–24 hours and yields up to 92% . Key steps include nucleophilic substitution and cyclization. Tert-butyl ester protection is often employed to stabilize reactive intermediates during synthesis .
- Key Parameters : Temperature (25–80°C), solvent selection (e.g., DCM or THF), and catalyst-free conditions to avoid metal contamination .
Q. How is the stereochemical configuration (3R,5S) confirmed in this compound?
- Methodological Answer : The stereochemistry is verified using NMR spectroscopy (e.g., , , and NMR) to analyze coupling constants and spatial arrangements. For instance, the (E)-configuration of the heptenoate moiety is confirmed by NOESY correlations . X-ray crystallography may also resolve ambiguities in stereochemical assignments .
Q. What analytical techniques are used to characterize this compound and its intermediates?
- Methodological Answer :
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., measured vs. calculated m/z values within 2 ppm error) .
- Chromatography (HPLC/UPLC) : Monitors purity (>95%) and retention times (e.g., 1.23 minutes under specific conditions) .
- Melting Point Analysis : Provides physical stability data .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Perform dose-response assays to establish IC50 values and selectivity indices. Compare results across cell lines (e.g., cancer vs. normal cells) to differentiate target-specific effects from general cytotoxicity. Use SAR (Structure-Activity Relationship) studies to modify functional groups (e.g., substituents on the pyrimidine ring) and assess activity changes .
Q. What strategies optimize enantioselective synthesis of the (3R,5S)-isopropylidene moiety?
- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes). For example, tert-butyldimethylsilyl (TBDMS) protection can enhance stereocontrol during ring closure . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How do solvent polarity and temperature influence reaction kinetics in fluorinated pyrimidine synthesis?
- Methodological Answer : Conduct kinetic studies under varied conditions (e.g., DMF vs. acetonitrile, 25°C vs. 60°C). Polar solvents accelerate nucleophilic substitution steps, while elevated temperatures reduce reaction times but may compromise regioselectivity. Use Arrhenius plots to model activation energies .
Q. What computational methods predict the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
